Molecular Weight Difference Alters Pharmacokinetics
The target compound has a measured molecular weight of 227.34 g/mol, which is 28.05 g/mol higher than the non‑dimethyl analog tert‑butyl 1‑aminocyclohexane‑1‑carboxylate (199.29 g/mol) . This mass increase elevates the topological polar surface area contribution and necessarily shifts calculated LogP and aqueous solubility values.
Δ +28.05 vs analog
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 227.34 g/mol |
| Comparator Or Baseline | Tert‑butyl 1‑aminocyclohexane‑1‑carboxylate: 199.29 g/mol |
| Quantified Difference | Mass difference: +28.05 g/mol (ΔMW ≈ 14%) |
| Conditions | Calculated from molecular formula; data sourced from chemsrc and fluorochem supplier datasheets. |
Why This Matters
A 14% increase in molecular weight alters lead‑like property filters for oral bioavailability, directly influencing procurement decisions when selecting building blocks for fragment‑based drug design.
